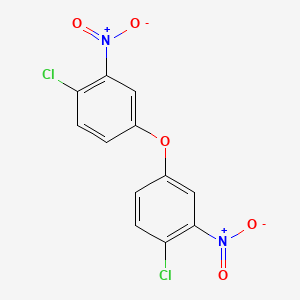
1,1'-Oxybis(4-chloro-3-nitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Oxybis(4-chloro-3-nitrobenzene) is an organic compound characterized by the presence of two benzene rings connected by an oxygen atom, each substituted with a chlorine and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(4-chloro-3-nitrobenzene) typically involves the nitration of 1,1’-Oxybis(4-chlorobenzene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to rigorous purification steps, including recrystallization and distillation, to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Oxybis(4-chloro-3-nitrobenzene) undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro groups on the benzene rings make the compound susceptible to further substitution reactions, such as halogenation and nitration.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3).
Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: Reduction of nitro groups leads to the formation of amino derivatives.
Halogenated Derivatives: Electrophilic aromatic substitution results in halogenated products.
Oxidized Products: Oxidation reactions yield quinones or other oxidized compounds.
Applications De Recherche Scientifique
1,1’-Oxybis(4-chloro-3-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-Oxybis(4-chloro-3-nitrobenzene) involves its interaction with molecular targets through its nitro and chloro substituents. The nitro groups can participate in redox reactions, while the chloro groups can engage in electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Oxybis(4-chlorobenzene): Lacks the nitro groups, making it less reactive in certain chemical reactions.
1,1’-Oxybis(4-nitrobenzene): Lacks the chloro groups, affecting its electrophilic substitution reactions.
4-Chloro-3-nitrobenzene: A simpler analog with only one benzene ring, used for comparison in reactivity studies.
Uniqueness
1,1’-Oxybis(4-chloro-3-nitrobenzene) is unique due to the presence of both nitro and chloro groups on each benzene ring, connected by an oxygen atom. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
63107-19-7 |
|---|---|
Formule moléculaire |
C12H6Cl2N2O5 |
Poids moléculaire |
329.09 g/mol |
Nom IUPAC |
1-chloro-4-(4-chloro-3-nitrophenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O5/c13-9-3-1-7(5-11(9)15(17)18)21-8-2-4-10(14)12(6-8)16(19)20/h1-6H |
Clé InChI |
VHPXZCBWXRZEBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine](/img/structure/B14516669.png)

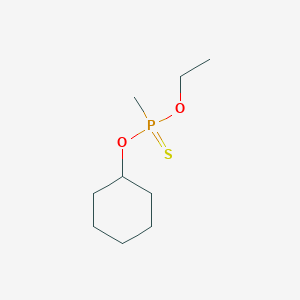



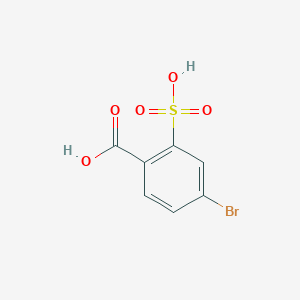
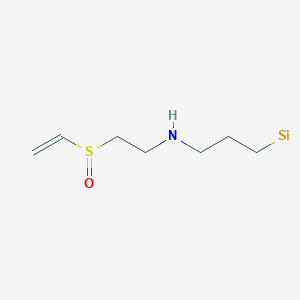
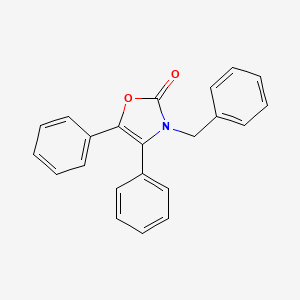
![1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14516719.png)
![(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14516720.png)
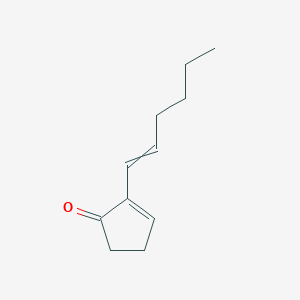
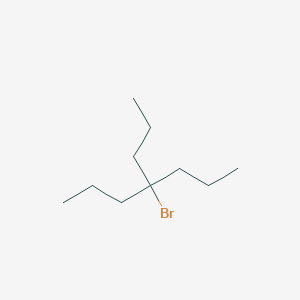
![(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene](/img/structure/B14516736.png)
